1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(7H-purin-6-ylamino)propan-1-one

Antidepressant 5‑HT2 receptor Serotonin reuptake inhibition

Researchers attempting to reproduce antidepressant purine chemotype data face a critical gap: the dominant patent family (US 8,785,453) exclusively exemplifies 2,3-dichlorophenyl or 2,3-dimethylphenyl substituents. This compound fills that gap as the 4-methoxyphenyl analog. • Isolate para-methoxy electronic effects in 5-HT2A/SERT competitive radioligand binding and functional cAMP/calcium flux assays • Expand hepatocellular carcinoma (Huh7, HepG2, Hep3B) and colon cancer (HCT116) screening decks with an unexplored regioisomer • Support freedom-to-operate analyses and novel composition-of-matter patent generation Supplied with full analytical characterization; custom synthesis and scale-up available.

Molecular Formula C19H23N7O2
Molecular Weight 381.4 g/mol
Cat. No. B12179811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(7H-purin-6-ylamino)propan-1-one
Molecular FormulaC19H23N7O2
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCNC3=NC=NC4=C3NC=N4
InChIInChI=1S/C19H23N7O2/c1-28-15-4-2-14(3-5-15)25-8-10-26(11-9-25)16(27)6-7-20-18-17-19(22-12-21-17)24-13-23-18/h2-5,12-13H,6-11H2,1H3,(H2,20,21,22,23,24)
InChIKeyQKGCBASBCMXZHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxyphenyl Piperazine-Purine Derivative: Structural Identity and Class Context


The compound 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(7H-purin-6-ylamino)propan-1-one is a synthetic small molecule that integrates a 6‑aminopurine (adenine‑like) scaffold with a para‑methoxyphenyl‑substituted piperazine via a propan‑1‑one linker. It belongs to the broader class of arylpiperazine‑containing purine derivatives, a family actively explored for central nervous system (CNS) disorders [1] and, more recently, for anticancer applications [2]. The presence of both a hydrogen‑bond‑donor/acceptor‑rich purine core and a lipophilic 4‑methoxyphenyl group suggests the potential for multi‑target engagement, distinguishing it from simpler mono‑functional analogs. However, publicly disclosed quantitative pharmacological data for this specific compound remain extremely limited, and most currently available information is derived from broader patent disclosures or vendor‑generated descriptions.

Why This 4-Methoxyphenyl Purine-Piperazine Is Not Interchangeable


The arylpiperazine‑purine chemotype is not a single, interchangeable entity; subtle alterations to the aryl substitution pattern on the piperazine ring profoundly shift target selectivity, cellular potency, and pharmacokinetic behavior. For instance, the antidepressant‑targeted patent US 8,785,453 [1] exclusively exemplifies compounds bearing 2,3‑dichlorophenyl or 2,3‑dimethylphenyl groups on the piperazine, deliberately avoiding a 4‑methoxyphenyl moiety. Conversely, in an anticancer context, a 4‑methoxyphenyl group attached at the purine C‑8 position (rather than on the piperazine) was associated with low‑micromolar cytotoxicity [2]. Therefore, swapping the title compound for a chlorinated or methylated analog—or for a regioisomer that places the methoxy group on the purine core—would yield a molecule with an entirely different pharmacological fingerprint. This structural nuance makes generic substitution highly risky for any user aiming to reproduce, build upon, or benchmark specific experimental results.

Differentiation Evidence for 4-Methoxyphenyl Purine-Piperazine


Para-Methoxy Substituent Alters CNS Receptor Affinity

In the patent family covering arylpiperazine‑purine antidepressants (US 8,785,453), the preferred piperazine substituents are 2,3‑dichlorophenyl and 2,3‑dimethylphenyl [1]. The 4‑methoxyphenyl variant—as present in the title compound—is notably absent from the exemplified list. In structurally related arylpiperazine series, replacement of a 2,3‑dichlorophenyl group by a 4‑methoxyphenyl group has been shown to shift functional activity from dual 5‑HT2A antagonist / SERT inhibition to a more balanced or inverted profile, although exact binding constants for this specific purine analog have not been publicly disclosed.

Antidepressant 5‑HT2 receptor Serotonin reuptake inhibition

Regioisomeric Impact on Cytotoxicity in Liver Cancer

A 2024 study of 6,8,9‑trisubstituted purines demonstrated that a 4‑methoxyphenyl group placed at the purine C‑8 position (compound 27) yielded potent cytotoxicity against a panel of liver cancer cell lines, with IC50 values in the single‑digit micromolar range [1]. By contrast, the regioisomeric placement of the same 4‑methoxyphenyl group on the piperazine ring—as in the title compound—creates a distinct scaffold that has not yet been evaluated in the same assay panel.

Anticancer Hepatocellular carcinoma Cytotoxicity

Non-Obvious Pharmacological Niche in Patent Landscape

A comprehensive examination of US 8,785,453—which claims arylpiperazine‑purine compounds for the prevention or treatment of depressive disorders—reveals that none of the more than 50 specifically named compounds contain a 4‑methoxyphenyl substituent on the piperazine ring [1]. The only methoxy reference appears in the general description of possible alkoxy substituents, without being exemplified. This absence suggests that the title compound occupies a region of chemical space deliberately excluded from the primary claims, potentially offering a different selectivity or pharmacokinetic profile.

Intellectual property CNS drug discovery Chemical space

Predicted Favorable ADMET and Oral Bioavailability

In a related 6,8,9‑trisubstituted purine series, compounds bearing a 4‑methoxyphenyl group at C‑8 (compound 27) were profiled using SwissADME and Pro‑Tox II tools. The results indicated compliance with Lipinski’s and Veber’s rules and predicted an absence of carcinogenicity, immunotoxicity, mutagenicity, and cytotoxicity endpoints [1]. Although the title compound differs in the position of the methoxyphenyl group, the calculated physicochemical parameters (logP, TPSA, H‑bond donors/acceptors) are expected to fall within a similar favorable range, supporting its potential as an orally bioavailable lead.

ADMET Drug‑likeness Physicochemical properties

Application Scenarios for 4-Methoxyphenyl Purine-Piperazine Derivative


SAR of Arylpiperazine Moiety in CNS Polypharmacology

Given that the closest antidepressant purine patents rely exclusively on 2,3‑dichlorophenyl or 2,3‑dimethylphenyl substituents, the title compound offers a clean tool to isolate the effect of a para‑methoxy electron‑donating group on 5‑HT2A/SERT dual pharmacology. It can be used in competitive radioligand binding assays and functional cAMP or calcium flux assays to map the shift in receptor occupancy and downstream signaling relative to the published 2,3‑dichlorophenyl reference compounds [1].

Purine-Based Anticancer Screening Library Expansion

The 2024 trisubstituted purine study highlighted the promise of 4‑methoxyphenyl‑substituted purines in liver cancer [2]. The title compound, representing an unexplored regioisomeric arrangement, can serve as a valuable addition to screening decks targeting hepatocellular carcinoma (Huh7, HepG2, Hep3B) and colon cancer (HCT116) panels, enabling the elucidation of position‑dependent cytotoxicity and selectivity.

IP Diversification and Lead Optimization Backup

Because the title compound is structurally outside the exemplified scope of the dominant CNS patent family (US 8,785,453), it provides a fresh starting point for medicinal chemistry teams aiming to generate novel composition‑of‑matter patents. Its synthesis and profiling can support freedom‑to‑operate analyses and help build a proprietary backup series with differentiated selectivity and metabolic stability [1].

ADMET Model Validation for Purine-Piperazines

The favorable SwissADME and Pro‑Tox II predictions obtained for the closely related C‑8 methoxyphenyl analog [2] make the title compound an excellent experimental test case for validating computational models. By synthesizing the compound and measuring experimental logP, solubility, microsomal stability, and CYP inhibition, researchers can refine in silico tools specifically tailored to the purine‑piperazine chemotype.

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